A Technical Guide to 2,4-Difluoro-5-methoxyaniline for Researchers and Drug Development Professionals
A Technical Guide to 2,4-Difluoro-5-methoxyaniline for Researchers and Drug Development Professionals
Introduction
2,4-Difluoro-5-methoxyaniline is a fluorinated aromatic amine that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline scaffold, provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the properties, synthesis, and potential applications of 2,4-Difluoro-5-methoxyaniline, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.
Core Properties of 2,4-Difluoro-5-methoxyaniline
Table 1: Chemical and Physical Properties of 2,4-Difluoro-5-methoxyaniline and Related Compounds
| Property | Value for 2,4-Difluoro-5-methoxyaniline (Predicted/Computed) | Value for 2,4-Difluoroaniline (CAS: 367-25-9)[3] | Value for 3,5-Difluoro-4-methoxyaniline (CAS: 363-47-3)[4] |
| Molecular Formula | C₇H₇F₂NO | C₆H₅F₂N | C₇H₇F₂NO |
| Molecular Weight | 159.13 g/mol | 129.11 g/mol | 159.13 g/mol |
| Appearance | Likely a solid or liquid at room temperature | Dark reddish-purple liquid | Not specified |
| Boiling Point | Not available | 170 °C (338 °F) at 753 mmHg | Not available |
| Melting Point | Not available | -7.5 °C (18.5 °F) | Not available |
| Solubility | Expected to be soluble in common organic solvents | 10 to 50 mg/mL in water at 20.5 °C | Not available |
Note: Some properties for 2,4-Difluoro-5-methoxyaniline are predicted based on its structure, as experimental data is limited. Data for related compounds is provided for reference.
Synthesis and Experimental Protocols
The synthesis of 2,4-Difluoro-5-methoxyaniline can be approached through multi-step synthetic routes, often starting from commercially available precursors. A plausible synthetic pathway involves the introduction of the methoxy group onto a difluoronitrobenzene scaffold, followed by the reduction of the nitro group to an amine.
Proposed Synthesis of 2,4-Difluoro-5-methoxyaniline
A potential synthetic route for 2,4-Difluoro-5-methoxyaniline is outlined below. This proposed pathway is based on established chemical transformations for similar aromatic compounds.
Caption: Proposed synthesis workflow for 2,4-Difluoro-5-methoxyaniline.
Experimental Protocol for a Related Compound: Synthesis of 4-fluoro-2-methoxyaniline [5]
The following protocol for a structurally similar compound illustrates the key chemical transformations involved.
Step 1: Preparation of 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene [5]
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In a clean, dry round-bottom flask, dissolve 2,4-difluoro-1-nitrobenzene in toluene.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add methanol to the reaction mass at 0°C.
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Add potassium tert-butoxide in portions at 0°C.
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Stir the reaction mass at 0°C for 15-30 minutes.
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Allow the reaction to warm to 20°C and stir for 4 hours.
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Upon completion, the product can be isolated using standard work-up procedures.
Step 2: Reduction of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline [5]
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In an autoclave, charge methanol and 4-fluoro-2-methoxy-1-nitrobenzene.
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Add a slurry of Raney Nickel in methanol under a nitrogen atmosphere.
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Stir the reaction mass at 25-30°C for 10-15 minutes.
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Pressurize the autoclave with hydrogen gas and heat as required to drive the reduction.
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After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude product, which can be further purified by distillation or chromatography.
Analytical Characterization
The identity and purity of 2,4-Difluoro-5-methoxyaniline are typically confirmed using a suite of analytical techniques. Chemical suppliers often provide access to analytical data for this compound, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and the position of the substituents on the aromatic ring.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of the compound.[2]
Applications in Drug Discovery and Medicinal Chemistry
Aniline derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of 2,4-Difluoro-5-methoxyaniline makes it a particularly interesting building block for the development of kinase inhibitors.
The 2,4-difluorophenylamino moiety is a key pharmacophore in a number of potent and selective enzyme inhibitors. For instance, compounds incorporating a 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino) group have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[6] These receptors are critical mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
VEGFR/FGFR Signaling Pathway and Potential Point of Inhibition
The diagram below illustrates a simplified signaling pathway for VEGFR and FGFR, highlighting the point at which an inhibitor derived from 2,4-Difluoro-5-methoxyaniline might act.
Caption: Simplified VEGFR/FGFR signaling pathway and point of inhibition.
By acting as a scaffold for molecules that compete with ATP for the kinase binding site on these receptors, 2,4-Difluoro-5-methoxyaniline can be instrumental in the development of novel anti-cancer therapeutics.[6]
Safety and Handling
As with all aniline derivatives, 2,4-Difluoro-5-methoxyaniline should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
2,4-Difluoro-5-methoxyaniline is a specialized chemical intermediate with significant potential in the synthesis of biologically active molecules. Its utility as a building block for targeted therapeutics, particularly in the area of oncology, makes it a compound of high interest to researchers and professionals in the drug development sector. While detailed experimental data for this specific molecule is somewhat limited, its synthesis and applications can be reliably inferred from established chemical principles and the study of closely related analogs. As research in targeted therapies continues to evolve, the demand for versatile and functionalized building blocks like 2,4-Difluoro-5-methoxyaniline is likely to increase.
References
- 1. 98446-51-6 Cas No. | 2,4-Difluoro-5-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 2. 98446-51-6|2,4-Difluoro-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]

